molecular formula C9H15NO3 B2518767 N-(1,4-Dioxan-2-ylmethyl)-N-methylprop-2-enamide CAS No. 2185980-29-2

N-(1,4-Dioxan-2-ylmethyl)-N-methylprop-2-enamide

Cat. No. B2518767
CAS RN: 2185980-29-2
M. Wt: 185.223
InChI Key: MUOZEPOJOQSCOT-UHFFFAOYSA-N
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Description

“N-(1,4-Dioxan-2-ylmethyl)-N-methylprop-2-enamide” is a complex organic compound. The name suggests that it contains a 1,4-dioxane ring, which is a type of ether, attached to a prop-2-enamide group via a methyl group .


Molecular Structure Analysis

The compound likely has a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms. Attached to this ring is a prop-2-enamide group, which consists of a two-carbon alkene (prop-2-ene) attached to an amide group (amide). The amide group is attached to the ring via a methyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The alkene could participate in addition reactions, and the amide could undergo hydrolysis or reduction . The ether group in the 1,4-dioxane ring could potentially undergo cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. It’s likely to be a solid or liquid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the amide group could allow for hydrogen bonding with biological targets, and the alkene could potentially undergo metabolic transformations .

Safety and Hazards

As with any chemical compound, handling “N-(1,4-Dioxan-2-ylmethyl)-N-methylprop-2-enamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-9(11)10(2)6-8-7-12-4-5-13-8/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOZEPOJOQSCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,4-Dioxan-2-yl)methyl)-N-methylacrylamide

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